molecular formula C15H10F2O4 B6408267 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261986-51-9

4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408267
CAS RN: 1261986-51-9
M. Wt: 292.23 g/mol
InChI Key: KAGSFZWVCUAKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid (FFMPCB) is an important organic compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 178-180°C and a molecular weight of 286.21 g/mol. FFMPCB has been used in a variety of scientific applications, including organic synthesis, pharmaceuticals, and biochemistry. It has also been studied for its potential biological and physiological effects.

Scientific Research Applications

4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is widely used in scientific research. It has been used as a ligand in the synthesis of various compounds, including pharmaceuticals, polymers, and catalysts. It is also used as a reagent in the synthesis of other compounds, such as 4-fluoro-3-methoxybenzoic acid and 2-fluoro-4-methoxycarbonylphenylmagnesium bromide. 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of peptides, peptide hormones, and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as a substrate for enzymes involved in the synthesis of various compounds, as well as a ligand for certain receptors. It has also been suggested that it may act as an inhibitor of certain enzymes and as an agonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% are not fully understood. However, it has been suggested that it may have anti-inflammatory and antioxidant properties. It has also been suggested that it may have potential applications in the treatment of certain diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in lab experiments include its high purity, ease of synthesis, and low cost. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of using 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to dissolve and use in certain experiments.

Future Directions

The potential applications of 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% are vast and there are many future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into its synthesis methods and its potential as a substrate for enzymes involved in organic synthesis could yield new and exciting results. Finally, further research into its potential applications in the development of new drugs and pharmaceuticals could lead to new and improved treatments for a variety of illnesses.

Synthesis Methods

4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. One of the most common methods is a condensation reaction between 4-fluoro-3-methoxybenzoic acid and 2-fluoro-4-methoxycarbonylphenylmagnesium bromide. This reaction produces 4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in high yields and is relatively simple to carry out. Other methods, such as the reaction between 4-fluoro-3-methoxybenzoic acid and 2-fluoro-4-methoxycarbonylphenyl chloride, are also possible.

properties

IUPAC Name

4-fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-2-4-10(13(17)7-9)11-6-8(14(18)19)3-5-12(11)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGSFZWVCUAKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691432
Record name 2',6-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261986-51-9
Record name 2',6-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.